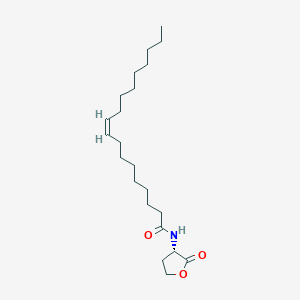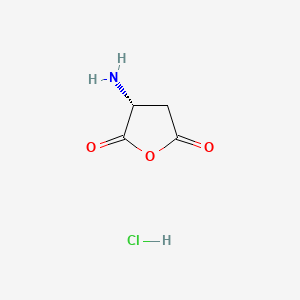
all-trans 4-Keto Retinoic Acid-(9-methyl)-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 is a synthetic retinoid compound Retinoids are a class of chemical compounds that are chemically related to vitamin A and are used in medicine primarily due to their effects on cell growth and differentiation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of all-trans 4-Keto Retinoic Acid-(9-methyl)-d3 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Oxidation: The initial step involves the oxidation of a suitable precursor to introduce the keto group.
Isomerization: This step ensures the formation of the all-trans configuration.
Deuteration: The incorporation of deuterium (d3) is done to enhance the stability and traceability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process also involves rigorous purification steps to ensure the final product meets the required specifications for medical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, affecting its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized retinoid derivatives, while reduction can produce hydroxylated forms of the compound.
Aplicaciones Científicas De Investigación
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study retinoid chemistry and its reactivity.
Biology: The compound is studied for its effects on cell differentiation and growth, particularly in stem cell research.
Industry: The compound is used in the formulation of skincare products and pharmaceuticals due to its beneficial effects on skin health.
Mecanismo De Acción
The mechanism of action of all-trans 4-Keto Retinoic Acid-(9-methyl)-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. This mechanism is crucial for its therapeutic effects in treating skin disorders and cancer.
Comparación Con Compuestos Similares
Similar Compounds
All-trans Retinoic Acid: A naturally occurring retinoid with similar biological activities but lacks the keto and methyl modifications.
13-cis Retinoic Acid: Another retinoid used in acne treatment, differing in its isomeric form.
9-cis Retinoic Acid: Known for its ability to bind both RARs and RXRs, unlike all-trans retinoic acid which primarily binds RARs.
Uniqueness
All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 is unique due to its specific structural modifications, including the keto group, the 9-methyl group, and the deuterium atoms. These modifications enhance its stability, bioavailability, and specificity in targeting retinoic acid receptors, making it a valuable compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-LMOMAJEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(=O)CCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)

![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)

![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)

![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

